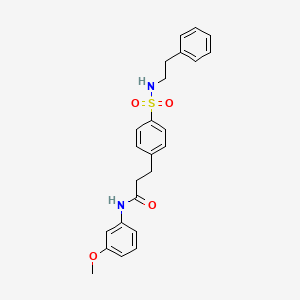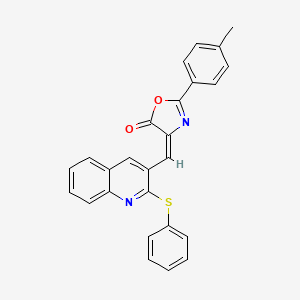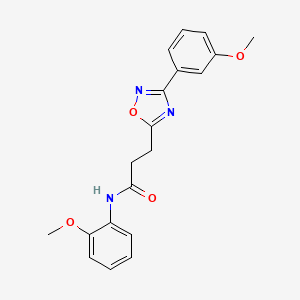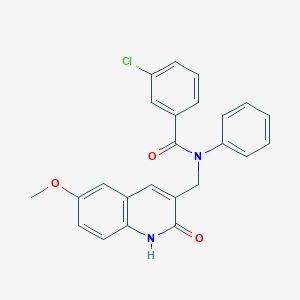
3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide, commonly known as CQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CQPA is a benzamide derivative that exhibits a wide range of biological activities, making it a promising candidate for drug discovery and development.
作用机制
The mechanism of action of CQPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. CQPA has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Moreover, CQPA has been shown to inhibit the activity of certain receptors, such as the adenosine A3 receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
CQPA has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune response. Moreover, CQPA has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
CQPA has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. Moreover, CQPA exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, the limitations of CQPA include its limited solubility in water and its instability in certain conditions, which may affect its biological activity.
未来方向
Several future directions for the research on CQPA include the investigation of its potential applications in the treatment of various diseases, the identification of its molecular targets, and the development of more potent and selective derivatives. Moreover, the use of CQPA as a tool for studying various biological processes, such as DNA replication and repair, cell proliferation, and immune response, may lead to the discovery of new therapeutic targets and the development of novel drugs.
合成方法
The synthesis of CQPA involves the reaction between 2-hydroxy-6-methoxyquinoline-3-carbaldehyde and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with phenylmagnesium bromide to obtain the final product. The synthesis of CQPA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product.
科学研究应用
CQPA has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for drug discovery and development. Several studies have investigated the use of CQPA in the treatment of various diseases, including cancer, HIV, and tuberculosis. Moreover, CQPA has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-21-10-11-22-17(14-21)12-18(23(28)26-22)15-27(20-8-3-2-4-9-20)24(29)16-6-5-7-19(25)13-16/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLHHVLHKGKFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



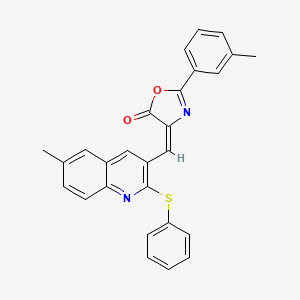


![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)




